
Sodium 5-bromo-1,3,4-thiadiazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 5-bromo-1,3,4-thiadiazole-2-carboxylate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-bromo-1,3,4-thiadiazole-2-carboxylate typically involves the reaction of 5-bromo-1,3,4-thiadiazole-2-carboxylic acid with a sodium base. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The general reaction scheme is as follows:
5-bromo-1,3,4-thiadiazole-2-carboxylic acid+NaOH→Sodium 5-bromo-1,3,4-thiadiazole-2-carboxylate+H2O
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as continuous flow synthesis and automated crystallization may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Sodium 5-bromo-1,3,4-thiadiazole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiadiazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can be used in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Coupling Reactions: Palladium-catalyzed coupling reactions are commonly used, with reagents such as palladium acetate and triphenylphosphine.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 5-amino-1,3,4-thiadiazole-2-carboxylate or 5-thiol-1,3,4-thiadiazole-2-carboxylate can be formed.
Oxidation Products: Oxidized derivatives of the thiadiazole ring.
Coupling Products: Larger molecules with extended conjugation or functionalized thiadiazole rings.
Scientific Research Applications
Sodium 5-bromo-1,3,4-thiadiazole-2-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential anticancer agents and other pharmaceuticals.
Material Science: The compound can be used in the development of novel materials with unique electronic and optical properties.
Biological Research: It is employed in the study of enzyme inhibitors and other biologically active molecules.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Sodium 5-bromo-1,3,4-thiadiazole-2-carboxylate is largely dependent on its application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The bromine atom and the thiadiazole ring play crucial roles in the binding interactions with the target enzyme .
Comparison with Similar Compounds
- 5-bromo-1,3,4-thiadiazole-2-carboxylic acid
- 5-amino-1,3,4-thiadiazole-2-carboxylate
- 5-thiol-1,3,4-thiadiazole-2-carboxylate
Comparison: Sodium 5-bromo-1,3,4-thiadiazole-2-carboxylate is unique due to the presence of the sodium ion, which can influence its solubility and reactivity compared to its non-sodium counterparts. The bromine atom also provides a site for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C3BrN2NaO2S |
|---|---|
Molecular Weight |
231.01 g/mol |
IUPAC Name |
sodium;5-bromo-1,3,4-thiadiazole-2-carboxylate |
InChI |
InChI=1S/C3HBrN2O2S.Na/c4-3-6-5-1(9-3)2(7)8;/h(H,7,8);/q;+1/p-1 |
InChI Key |
DNBGYRBIMGUGIU-UHFFFAOYSA-M |
Canonical SMILES |
C1(=NN=C(S1)Br)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Dimethylbenzo[b]thiophen-4-amine](/img/structure/B13651947.png)
![(E)-2-(2-([1,1'-Biphenyl]-4-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13651961.png)
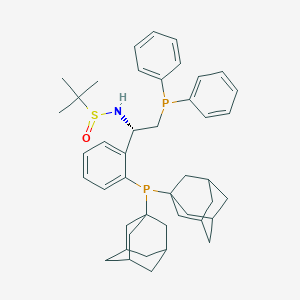

![(1R,5S,9s)-7-Benzyl-9-hydroxy-9-methyl-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide](/img/structure/B13651988.png)
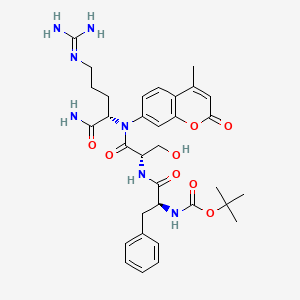

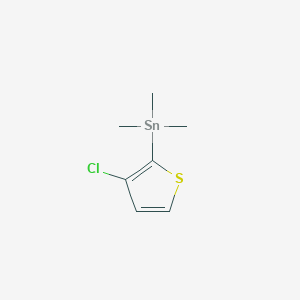

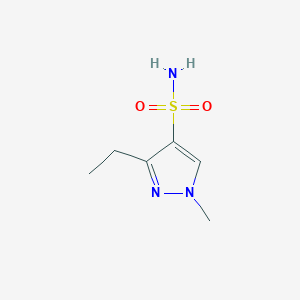
![6-(Chloromethyl)furo[2,3-b]pyridine](/img/structure/B13652025.png)
![2-Amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-YL]-3H-pyrrolo[2,3-D]pyrimidin-4-one](/img/structure/B13652028.png)
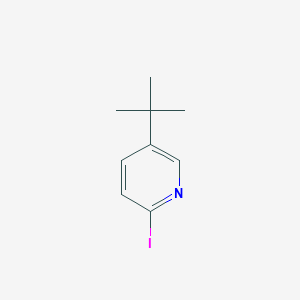
![1,1'-Bis(4-(ethoxycarbonyl)phenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B13652033.png)
